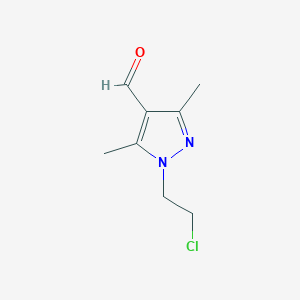

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

Molecular Structure Analysis

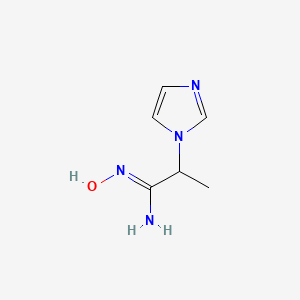

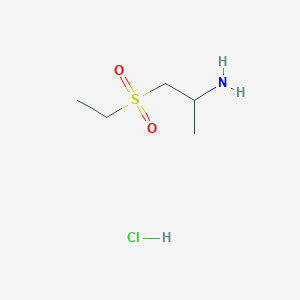

The molecular structure of this compound would consist of a pyrazole ring substituted with methyl groups at the 3 and 5 positions, a carbaldehyde group at the 4 position, and a 2-chloroethyl group at the 1 position .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo various chemical reactions typical for pyrazoles, such as substitutions, additions, or oxidations .Applications De Recherche Scientifique

Synthesis and Derivative Formation

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been a focal point in the synthesis of various derivatives, showcasing its versatility as an intermediate in organic synthesis. For instance:

- The Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles led to the formation of 4-formyl derivatives, indicating the reactivity and potential for further functionalization of this compound (Attaryan et al., 2006).

- A study demonstrated the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, expanding the chemical diversity of this molecule and its potential applications in various fields of chemistry (Attaryan et al., 2008).

Crystal Structure and Molecular Interaction

Understanding the crystal structure and molecular interactions of chemical compounds is crucial for their application in material science, pharmaceuticals, and other fields. In this context:

- The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, providing insights into its molecular arrangement and potential interactions, which can be pivotal for its incorporation into more complex structures (Xu & Shi, 2011).

Reaction Pathways and Chemical Transformations

The reactivity of 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde paves the way for various chemical transformations, leading to the synthesis of novel compounds with potential applications in different scientific domains:

- The compound was used in the synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, underlining its utility in creating new molecules with potentially valuable properties (Thakrar et al., 2012).

- The mass spectra of 1-substituted 3,5-dimethyl-1H-pyrazole-4-carbaldehyde bis(2-hydroxyethyl) dithioacetals and thioacetals were studied, providing insights into the fragmentation pathways and stability of these derivatives, essential for understanding their behavior in chemical reactions and potential applications (Klyba et al., 2011).

Mécanisme D'action

Target of Action

Alkylating agents like “1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” often target DNA in cells. They can form covalent bonds with DNA, which can interfere with the DNA’s normal function .

Mode of Action

Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

Alkylating agents generally interfere with dna replication and rna transcription, which can disrupt numerous cellular processes .

Pharmacokinetics

Similar compounds like 1-(2-chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea (pcnu) have been studied, and they are often rapidly eliminated from plasma with a half-life of around 98 minutes .

Result of Action

The result of the action of alkylating agents is typically cell death, as the DNA damage they cause can lead to apoptosis, or programmed cell death .

Action Environment

The action of alkylating agents can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of these compounds. Additionally, the presence of other substances, such as antioxidants, can influence the effectiveness of alkylating agents .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOQXSFYWPMPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)

amine](/img/structure/B1423041.png)

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)